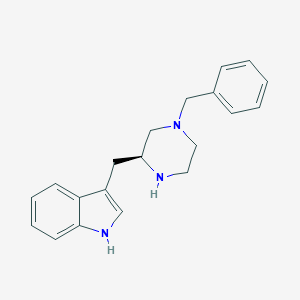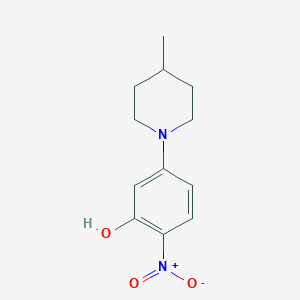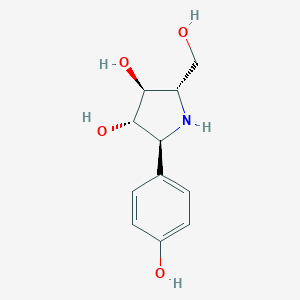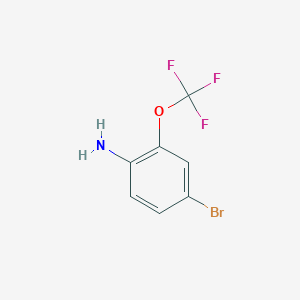
(S)-N4-Benzyl-2-(3-indolylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine derivatives are a class of organic compounds that have attracted significant interest due to their wide range of biological activities and applications in medicinal chemistry. These compounds are characterized by their piperazine ring, a six-membered ring containing two nitrogen atoms at opposite positions. Research into piperazine derivatives has led to the development of compounds with antibacterial, anti-tubercular, and receptor binding activities, among others.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the reaction of piperazine or its substituted forms with various alkylating agents, aldehydes, and acyl chlorides to introduce different functional groups at the nitrogen atoms or elsewhere on the ring. For instance, the synthesis of N,N'-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine (BMBA) involves the reaction of 1,4-bis(3-aminopropyl)piperazine with 4-methoxy-benzaldehyde in methanol solution (Xu et al., 2012).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. X-ray crystallography is often used to determine the precise three-dimensional arrangement of atoms within these compounds. For example, the crystal structure of BMBA was analyzed, revealing a monoclinic system with specific cell parameters and a one-dimensional hydrogen bonding network (Xu et al., 2012).
Aplicaciones Científicas De Investigación
Piperazine Derivatives as Therapeutic Tools
Piperazine derivatives, due to their central pharmacological activity, have been researched extensively for potential therapeutic applications. These compounds, characterized by a cyclic molecule containing two nitrogen atoms, have shown promise in the development of antipsychotic, antidepressant, and anxiolytic drugs. For example, benzylpiperazine, a prototype of these derivatives, has been studied for its stimulant and euphoric effects, although it is more commonly associated with recreational drug use. The therapeutic potential of piperazine derivatives lies in their activation of the monoamine pathway, which plays a crucial role in central nervous system disorders (Brito, Moreira, Menegatti, & Costa, 2018).
Antimicrobial and Antifungal Activities
Piperazine units are common among many effective drugs, with some derivatives showing potent antibacterial and antifungal properties. For instance, certain piperazinyl linked ciprofloxacin dimers have demonstrated significant effectiveness against resistant strains of bacteria, such as Staphylococcus aureus. The exploration of 1,4-disubstituted piperazines has also revealed their potential as HIV-1 entry inhibitors and their use in therapeutics against diseases like Alzheimer’s. The synthesis and evaluation of novel piperazinyl benzamides for their antimicrobial activities against drug-resistant pathogenic bacterial strains highlight the diversity of applications for these compounds in combating infections (Shroff, Mishra, Mohanta, Baitharu, & Behera, 2022).
Antiproliferative Properties
Novel piperazine derivatives have been synthesized and evaluated for their antitumor properties across a variety of cancer cell lines, including cervical carcinoma, breast cancer, pancreatic cancer, and non-small cell lung cancer. Some compounds have shown significant activity, indicating the potential of piperazine derivatives as antiproliferative agents with minimal cytotoxicity to normal human cells. This suggests a promising avenue for cancer therapy research, focusing on the development of targeted treatments with fewer side effects (Fytas, Zoidis, Tsotinis, Fytas, Khan, Akhtar, Rahman, & Thurston, 2015).
Direcciones Futuras
The future directions of research on “(S)-N4-Benzyl-2-(3-indolylmethyl)piperazine” and similar compounds could involve further exploration of their synthesis, biological activities, and potential applications. For instance, recent research has shown promising results in the synthesis of various indole derivatives using multicomponent reactions . Furthermore, indole derivatives have significant biological and pharmacological activity, suggesting potential applications in drug discovery and analysis .
Propiedades
IUPAC Name |
3-[[(2S)-4-benzylpiperazin-2-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c1-2-6-16(7-3-1)14-23-11-10-21-18(15-23)12-17-13-22-20-9-5-4-8-19(17)20/h1-9,13,18,21-22H,10-12,14-15H2/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIXRJMDVPQZIV-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N4-Benzyl-2-(3-indolylmethyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)











